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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of the histone acetyltransferase (HAT) inhibitors PU139 and PU141. This

document outlines their mechanisms of action, summarizes available experimental data, and

provides methodologies for key experiments.

Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, and their

dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors of

HATs are therefore valuable tools for research and potential therapeutic agents. This guide

focuses on two such inhibitors, PU139 and PU141, both belonging to the pyridoisothiazolone

class.

Mechanism of Action and Target Selectivity
PU139 and PU141 exhibit distinct selectivity profiles. PU139 acts as a pan-HAT inhibitor,

targeting a broad range of HATs, while PU141 demonstrates selectivity for the p300/CBP family

of HATs.[1][2]

PU139 is a potent inhibitor of multiple HAT enzymes, including Gcn5, p300/CBP-associated

factor (PCAF), CREB-binding protein (CBP), and p300.[1][3] This broad activity profile makes it

a useful tool for studying the global effects of HAT inhibition.

PU141 is more selective in its action, primarily targeting the HATs CBP and p300.[1] This

selectivity allows for more targeted investigation of the roles of these specific enzymes in
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cellular processes. A molecular docking study has suggested that PU141 has a higher binding

affinity for the p300 HAT enzyme compared to PU139.

Comparative Performance Data
The following tables summarize the available quantitative data for PU139 and PU141.

Table 1: In Vitro HAT Inhibition
Compound Target IC50 (μM)

PU139 Gcn5 8.39[3]

PCAF 9.74[3]

CBP 2.49[3]

p300 5.35[3]

PU141 CBP
Selective, specific IC50 not

available in public sources

p300
Selective, specific IC50 not

available in public sources

Table 2: In Vitro Anti-proliferative Activity
Compound Cell Line(s) GI50 (μM)

PU139

A431, A549, A2780, HepG2,

SW480, U-87 MG, HCT116,

SK-N-SH, MCF7

<60[3]

PU141

A431, A549, A2780, HCT116,

HepG2, MCF7, SK-N-SH,

SW480, U-87MG

Micromolar concentrations,

specific GI50 values not

available in public sources

Table 3: In Vivo Antitumor Activity
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Compound Model Dosage Effect

PU139
Neuroblastoma

Xenograft
25 mg/kg (i.p.)

Moderate, but

significant tumor

growth inhibition.

Synergizes with

Doxorubicin.[1][3]

PU141
Neuroblastoma

Xenograft
25 mg/kg (i.p.)

Significant tumor

volume reduction

(19%).

Signaling Pathways and Experimental Workflows
The inhibition of HATs by PU139 and PU141 leads to histone hypoacetylation, which in turn

affects gene expression and cellular processes. The pan-inhibitory nature of PU139 suggests a

broader impact on cellular transcription compared to the more targeted effect of PU141 on

p300/CBP-regulated genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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